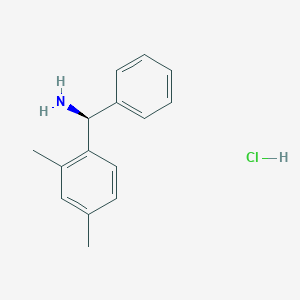
(S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride is a chiral amine compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by the presence of a phenyl group and a 2,4-dimethylphenyl group attached to a methanamine backbone, forming a hydrochloride salt. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylbenzaldehyde and phenylmethanamine.
Condensation Reaction: The aldehyde group of 2,4-dimethylbenzaldehyde reacts with phenylmethanamine in the presence of a reducing agent to form the corresponding imine.
Reduction: The imine is then reduced to the amine using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt of (S)-(2,4-dimethylphenyl)(phenyl)methanamine.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with nitro, sulfonyl, or halogen groups.
Applications De Recherche Scientifique
(S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include:
Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylamine (Aniline): A primary amine with a phenyl group.
Methamphetamine: A stimulant with a similar amine structure but different functional groups.
Amphetamine: A compound with a phenethylamine backbone.
Uniqueness
(S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride is unique due to its specific stereochemistry and the presence of both phenyl and 2,4-dimethylphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C15H18ClN |
|---|---|
Poids moléculaire |
247.76 g/mol |
Nom IUPAC |
(S)-(2,4-dimethylphenyl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H17N.ClH/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13;/h3-10,15H,16H2,1-2H3;1H/t15-;/m0./s1 |
Clé InChI |
JLTHKPNILNLNGW-RSAXXLAASA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)N)C.Cl |
SMILES canonique |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


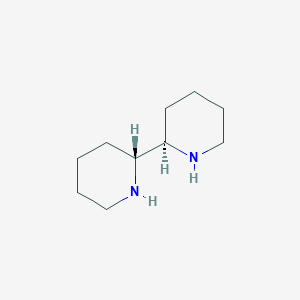

![1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-one](/img/structure/B12824045.png)
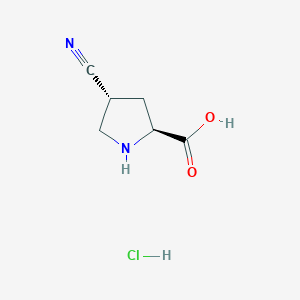
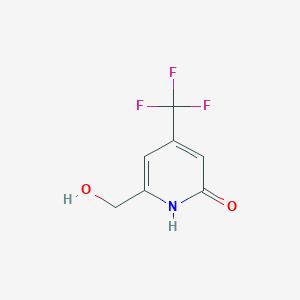
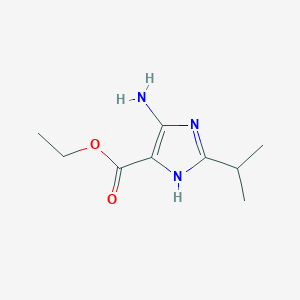
![3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole](/img/structure/B12824070.png)
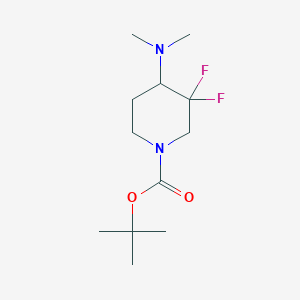
![(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4S,6S)-6-[[(2S,9R,10S)-9-ethyl-2,9-dihydroxy-4,5,13,20,20-pentamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12824084.png)

![Methyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12824090.png)
![((1S,3S,4S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B12824091.png)
![2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B12824104.png)
![1-octadecyl-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium;hydrobromide](/img/structure/B12824109.png)
